molecular formula C14H11N3O2 B2851671 (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid CAS No. 100726-39-4

(2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid

Cat. No.: B2851671
CAS No.: 100726-39-4
M. Wt: 253.261
InChI Key: BQOOVBGIRDZHNL-UHFFFAOYSA-N
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Description

(2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid is a chemical compound that features a unique structure combining a pyridine ring and a benzimidazole ring linked through an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid typically involves the condensation of 2-aminopyridine with o-phenylenediamine to form the benzimidazole ring, followed by the introduction of the acetic acid moiety. The reaction conditions often require a catalyst and a controlled environment to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid: A similar compound with a propionic acid moiety instead of acetic acid.

    2-(2-Pyridin-2-yl-benzoimidazol-1-yl)-ethanol: Features an ethanol group instead of acetic acid.

Uniqueness

(2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid is unique due to its specific combination of pyridine and benzimidazole rings linked through an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(2-pyridin-2-ylbenzimidazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-13(19)9-17-12-7-2-1-5-10(12)16-14(17)11-6-3-4-8-15-11/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOOVBGIRDZHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641295
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

100726-39-4
Record name (2-Pyridin-2-yl-1H-benzimidazol-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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